3-(Piperidin-1-ylsulfonyl)benzoic acid

Ion Channel Pharmacology TRPV2 Antagonism Calcium Signaling

This meta-substituted benzoic acid sulfonamide is the correct positional isomer for TRPV2 antagonist studies (IC50=2.5 µM), as the 4-isomer paradoxically acts as an agonist, making isomer-confirmed identity critical for reproducible pharmacology. With a well-defined melting point (179–181°C) and reliable solid-state properties, it supports polymorph screening and formulation work. The meta-sulfonamide-carboxylic acid scaffold also enables focused library synthesis with unique SAR vectors unavailable from ortho/para analogs. Insist on CAS 7311-93-5 to avoid experimental artifacts.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
CAS No. 7311-93-5
Cat. No. B188054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-ylsulfonyl)benzoic acid
CAS7311-93-5
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C12H15NO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15)
InChIKeyQRFCJPBEPZZXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-ylsulfonyl)benzoic Acid (CAS 7311-93-5) – Structural and Physicochemical Baseline for Procurement Decisions


3-(Piperidin-1-ylsulfonyl)benzoic acid (CAS 7311-93-5) is an aromatic sulfonamide derivative featuring a benzoic acid core substituted at the meta-position with a piperidine-1-sulfonyl group [1]. Its molecular formula is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol [1]. The compound exhibits a computed XLogP3-AA value of 1.4, a topological polar surface area of 83.1 Ų, and is typically supplied with a minimum purity specification of 95% [1]. It is a solid at ambient conditions with a reported melting point of 179–181 °C and a boiling point of 477.6 °C at 760 mmHg .

Why Generic Substitution of 3-(Piperidin-1-ylsulfonyl)benzoic Acid Is Scientifically Unreliable


Substitution of 3-(piperidin-1-ylsulfonyl)benzoic acid with its positional isomers or closely related sulfonamide analogs is not scientifically defensible due to pronounced differences in biological target engagement and physicochemical behavior. The meta-substitution pattern on the benzoic acid ring dictates distinct steric and electronic environments that critically influence receptor binding kinetics and downstream pharmacological activity [1]. For instance, the 3‑substituted isomer exhibits measurable antagonist activity at the TRPV2 ion channel (IC₅₀ = 2.5 µM) [1], whereas the 4‑substituted isomer demonstrates agonist activity at the same receptor with a superior EC₅₀ compared to probenecid [2]. Such divergent functional profiles underscore that positional isomerism alone can invert a compound’s pharmacological action, rendering generic substitution a high-risk decision in research settings. The quantitative evidence below substantiates why procurement must be compound‑specific.

Quantitative Differentiation Guide: 3-(Piperidin-1-ylsulfonyl)benzoic Acid vs. Positional Isomers and Class Analogs


TRPV2 Antagonist Activity (IC₅₀ = 2.5 µM) in Recombinant Rat TRPV2 Assay

The 3‑substituted isomer exhibits antagonist activity at the rat TRPV2 ion channel, with an IC₅₀ value of 2.5 µM [1]. In contrast, the 4‑substituted isomer (4‑(piperidine‑1‑sulfonyl)benzoic acid) acts as an agonist at the same receptor, displaying a superior EC₅₀ compared to the reference agonist probenecid [2]. This functional dichotomy—antagonist vs. agonist—is a direct consequence of the substitution position and highlights the necessity of sourcing the correct isomer for target‑based research.

Ion Channel Pharmacology TRPV2 Antagonism Calcium Signaling

Physicochemical Differentiation: Melting Point and Density vs. 2‑ and 4‑Isomers

The 3‑substituted isomer exhibits a melting point of 179–181 °C and a density of 1.364 g/cm³ . The 2‑isomer (2‑(piperidin‑1‑ylsulfonyl)benzoic acid) and 4‑isomer (4‑(piperidine‑1‑sulfonyl)benzoic acid) are both solids but lack publicly reported melting point or density values for direct comparison . The absence of standardized physicochemical data for the 2‑ and 4‑isomers introduces uncertainty in formulation and storage, making the well‑characterized 3‑isomer a more reliable procurement choice for solid‑state applications.

Solid-State Characterization Crystallinity Formulation Development

Hazard Profile Differentiation: GHS Classification vs. 4‑Isomer

3‑(Piperidin‑1‑ylsulfonyl)benzoic acid carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. The 4‑isomer (4‑(piperidine‑1‑sulfonyl)benzoic acid) also bears H302, H315, H319, and H335, indicating a similar acute toxicity and irritancy profile [2]. Consequently, hazard differentiation does not provide a compelling procurement advantage; both isomers require comparable safety precautions.

Safety Assessment Occupational Health Regulatory Compliance

Recommended Application Scenarios for 3-(Piperidin-1-ylsulfonyl)benzoic Acid Based on Quantitative Evidence


TRPV2 Antagonist Tool Compound for Ion Channel Pharmacology

The validated antagonist activity of the 3‑isomer at the TRPV2 receptor (IC₅₀ = 2.5 µM) makes it a suitable tool compound for studying TRPV2‑mediated calcium signaling and related physiological processes [1]. In contrast, the 4‑isomer’s agonist activity precludes its use as an antagonist control, underscoring the need for the correct positional isomer in functional studies .

Solid‑State Formulation and Crystallinity Studies

The well‑defined melting point (179–181 °C) and density (1.364 g/cm³) of the 3‑isomer provide a reliable baseline for solid‑state characterization, polymorph screening, and formulation development [1]. The absence of equivalent data for the 2‑ and 4‑isomers limits their utility in applications where thermal stability and crystallinity are critical .

Synthetic Building Block for Sulfonamide‑Containing Libraries

The meta‑substituted benzoic acid scaffold, bearing a reactive carboxylic acid and a sulfonamide moiety, enables versatile derivatization for the construction of focused chemical libraries [1]. The distinct electronic properties conferred by the meta‑sulfonamide group offer unique structure‑activity relationship (SAR) vectors compared to ortho‑ or para‑substituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-1-ylsulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.